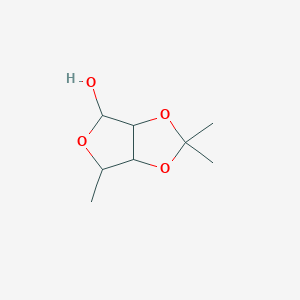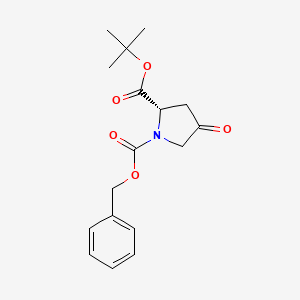
D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)-
Vue d'ensemble
Description
D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- is a derivative of D-ribose, a naturally occurring sugar that plays a crucial role in the structure of ribonucleic acid (RNA) and adenosine triphosphate (ATP). This compound is characterized by the presence of an isopropylidene group at the 2,3 positions of the ribofuranose ring, which provides it with unique chemical properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups of D-ribose. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex ribose derivatives and nucleosides.
Biology: The compound is studied for its role in the structure and function of nucleic acids.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may participate in the formation of nucleotides and nucleic acids, influencing genetic information transmission and expression. The isopropylidene group provides stability to the compound, allowing it to maintain its structure under various conditions .
Comparaison Avec Des Composés Similaires
D-Ribose: A naturally occurring sugar that forms the backbone of RNA.
2-Deoxy-D-ribose: A derivative of D-ribose lacking an oxygen atom at the 2 position, found in DNA.
D-Ribofuranose, 2,3-O-isopropylidene-: Another isopropylidene derivative of D-ribose with similar protective properties.
Uniqueness: D-Ribofuranose, 5-deoxy-2,3-O-(1-methylethylidene)- is unique due to the presence of the isopropylidene group at the 2,3 positions, which provides enhanced stability and distinct reactivity compared to other ribose derivatives .
Propriétés
IUPAC Name |
2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMBFPHOUQTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)O)OC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)





![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)
